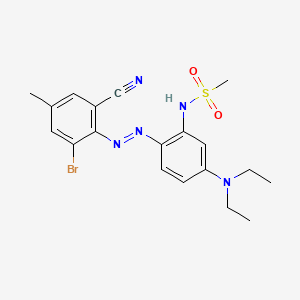
2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the piperazine and acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Nintedanib: A tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.
Aripiprazole: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Uniqueness
2-(4-Methyl-1-piperazinyl)acetyl-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole 2HCl is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indole core with a piperazine and acetyl group makes it a versatile compound for various scientific research and industrial applications.
Properties
CAS No. |
114913-10-9 |
|---|---|
Molecular Formula |
C26H36Cl2N4O2 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
ethanol;2-(4-methylpiperazin-1-yl)-1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C24H28N4O.C2H6O.2ClH/c1-26-13-15-27(16-14-26)17-22(29)28-12-11-20-19-9-5-6-10-21(19)25-23(20)24(28)18-7-3-2-4-8-18;1-2-3;;/h2-10,24-25H,11-17H2,1H3;3H,2H2,1H3;2*1H |
InChI Key |
QHERQGYUPZIELE-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CN1CCN(CC1)CC(=O)N2CCC3=C(C2C4=CC=CC=C4)NC5=CC=CC=C35.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


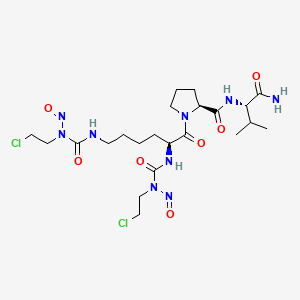
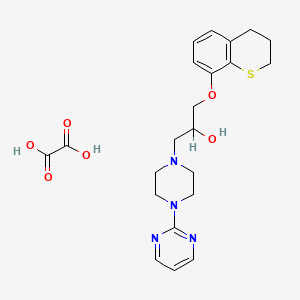
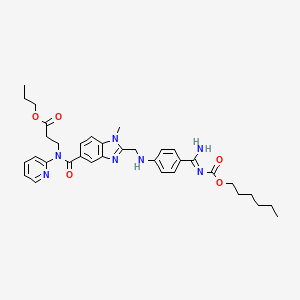
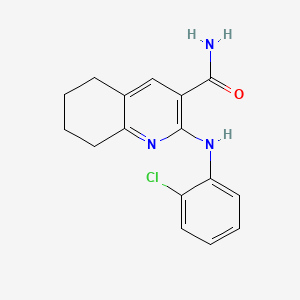
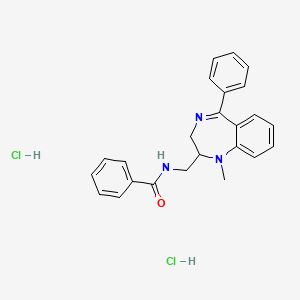
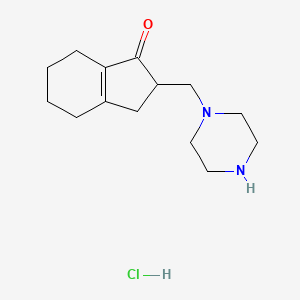




![1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one](/img/structure/B12763061.png)
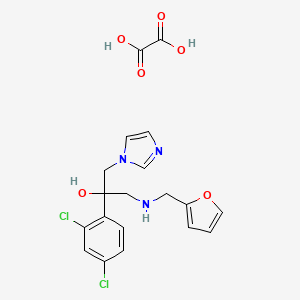
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
